m-PEG4-(CH2)3-acide

Vue d'ensemble

Description

M-PEG4-(CH2)3-acid is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of m-PEG4-(CH2)3-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular structure of m-PEG4-(CH2)3-acid is represented by the chemical formula C11H22O6 . Its exact mass is 250.14 and its molecular weight is 250.290 .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG4-(CH2)3-acid readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis

M-PEG4-(CH2)3-acid has a molecular weight of 250.29 . Its elemental analysis shows that it contains 52.79% carbon, 8.86% hydrogen, and 38.35% oxygen .Applications De Recherche Scientifique

Pégylation des protéines

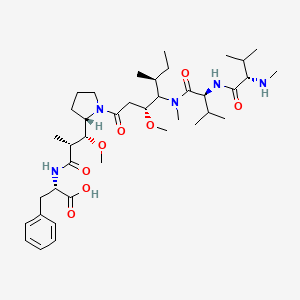

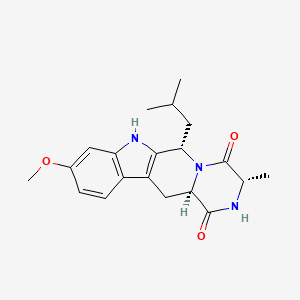

m-PEG4-(CH2)3-acide: est utilisé dans la pégylation des protéines. Ce processus implique la liaison covalente de chaînes de PEG aux protéines, ce qui peut améliorer leur solubilité, leur stabilité et leur demi-vie circulante {svg_1}. La nature non immunogène du PEG le rend idéal pour les applications thérapeutiques, car il réduit la réponse immunitaire et la toxicité potentielle.

Systèmes d'administration de médicaments

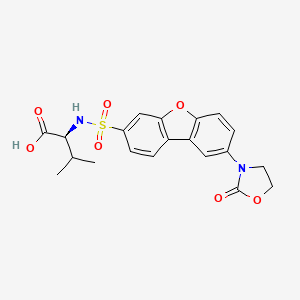

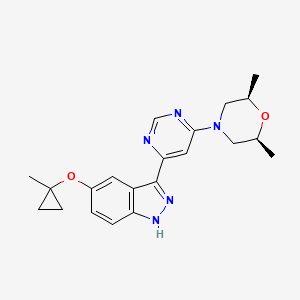

Le composé sert de lien dans les systèmes d'administration de médicaments. Sa capacité à lier les médicaments à des entités de ciblage telles que les anticorps (ADC) permet de créer des thérapies ciblées qui peuvent administrer des médicaments directement aux cellules malades, minimisant ainsi les effets secondaires sur les tissus sains {svg_2}.

Modification de surface

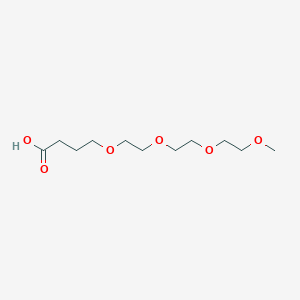

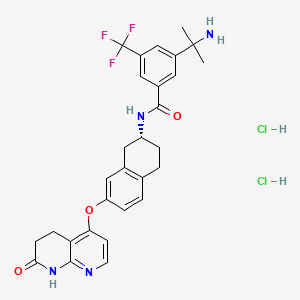

This compound: peut être utilisé pour modifier les propriétés de surface de divers matériaux. En fixant des chaînes de PEG, l'hydrophilie des surfaces peut être augmentée, ce qui est bénéfique pour des applications dans les dispositifs médicaux et les implants afin de prévenir le colmatage protéique et l'adhésion cellulaire {svg_3}.

Agents diagnostiques

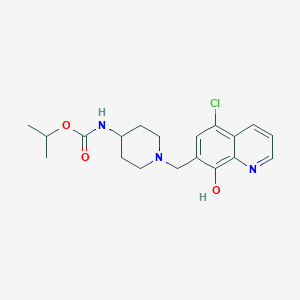

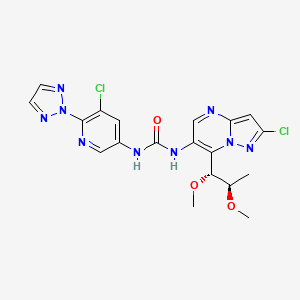

En diagnostic, les composés pégylés sont utilisés pour améliorer les propriétés des agents de contraste. La pégylation contribue à augmenter le temps de rétention de ces agents dans l'organisme, fournissant une imagerie plus claire et plus durable à des fins diagnostiques {svg_4}.

Formation de nanoparticules

Ce composé est instrumental dans la formation de nanoparticules. Les chaînes de PEG fournissent un revêtement furtif qui permet aux nanoparticules d'échapper au système immunitaire, ce qui les rend adaptées aux applications d'administration de médicaments et d'imagerie {svg_5}.

Bioconjugaison

This compound: agit comme un lien non clivable en bioconjugaison. Il est utilisé pour relier diverses biomolécules les unes aux autres ou à des supports solides sans être décomposé, ce qui est crucial pour créer des bioconjugués stables pour la recherche et l'utilisation thérapeutique {svg_6}.

Hydrogels

Le composé est utilisé dans la synthèse d'hydrogels. Les hydrogels pégylés ont des applications dans l'ingénierie tissulaire et l'administration de médicaments, où leur biocompatibilité et leurs propriétés réglables sont très appréciées {svg_7}.

Réticulation des protéines

This compound: est utilisé pour la réticulation des protéines par le biais de son groupe acide réactif. Cette application est importante pour créer des réseaux protéiques stables pour les biomatériaux et les agents thérapeutiques {svg_8}.

Mécanisme D'action

Target of Action

This compound is a PEG linker containing a terminal carboxylic acid that can react with primary amine groups .

Mode of Action

m-PEG4-(CH2)3-acid interacts with its targets (primary amine groups) through the formation of a stable amide bond . This reaction occurs in the presence of activators such as EDC or HATU .

Biochemical Pathways

m-PEG4-(CH2)3-acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in m-PEG4-(CH2)3-acid increases solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of m-PEG4-(CH2)3-acid is the formation of a stable amide bond with primary amine groups . When used in the synthesis of PROTACs, this can lead to the selective degradation of target proteins .

Action Environment

The action of m-PEG4-(CH2)3-acid is influenced by the presence of primary amine groups and activators such as EDC or HATU . The hydrophilic PEG spacer can increase the compound’s solubility in aqueous environments . .

Safety and Hazards

M-PEG4-(CH2)3-acid should be handled only by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Orientations Futures

Analyse Biochimique

Biochemical Properties

m-PEG4-(CH2)3-acid plays a crucial role in biochemical reactions, particularly in the formation of stable amide bonds . The terminal carboxylic acid of m-PEG4-(CH2)3-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form these bonds . The hydrophilic PEG spacer in the structure of m-PEG4-(CH2)3-acid increases solubility in aqueous media .

Cellular Effects

As a PEG-based PROTAC linker, m-PEG4-(CH2)3-acid plays a significant role in the selective degradation of target proteins . This process leverages the intracellular ubiquitin-proteasome system, influencing various cellular processes .

Molecular Mechanism

The molecular mechanism of m-PEG4-(CH2)3-acid primarily involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker like m-PEG4-(CH2)3-acid . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The formation of a stable amide bond between the carboxylic acid of m-PEG4-(CH2)3-acid and a primary amine group enables the selective degradation of target proteins .

Propriétés

IUPAC Name |

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6/c1-14-5-6-16-9-10-17-8-7-15-4-2-3-11(12)13/h2-10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQFGVZYAYHZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)

![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)

![(2R)-2-amino-5-[[(2R)-1-[[(2R,3R)-3-methoxy-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B609189.png)